3-Bromo-5-fluoro-[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
3-Bromo-5-fluoro-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine and fluorine atoms on the biphenyl structure, along with an aldehyde functional group. It is widely used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-5-fluoro-[1,1’-biphenyl]-4-carbaldehyde are likely to be proteins or enzymes that interact with biphenyl compounds . Biphenyl compounds have been found to be a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .
Mode of Action
The compound’s interaction with its targets is likely to involve electrophilic substitution reactions, similar to other biphenyl compounds . The Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, is often involved in the synthesis of such compounds . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-5-fluoro-[1,1’-biphenyl]-4-carbaldehyde are likely to be those involving the proteins or enzymes it targets. The exact pathways would depend on the specific targets and their roles in cellular processes. Biphenyl compounds are known to be involved in a wide range of biological and medicinal applications .
Result of Action
The molecular and cellular effects of 3-Bromo-5-fluoro-[1,1’-biphenyl]-4-carbaldehyde’s action would depend on its specific targets and the changes induced by its interaction with these targets. Given the wide range of biological activities associated with biphenyl compounds , the effects could potentially be diverse.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For example, the Suzuki–Miyaura coupling reaction used in the synthesis of such compounds is known to be exceptionally mild and functional group tolerant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-[1,1’-biphenyl]-4-carbaldehyde typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between 3-bromo-5-fluorobenzene and 4-formylphenylboronic acid in the presence of a palladium catalyst and a base. The reaction is carried out under mild conditions, usually in an organic solvent such as dioxane or tetrahydrofuran (THF), and at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-[1,1’-biphenyl]-4-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as dioxane or THF.
Oxidation: Potassium permanganate, chromium trioxide, and acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous conditions.
Major Products
Substitution: Various substituted biphenyl derivatives.
Oxidation: 3-Bromo-5-fluoro-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 3-Bromo-5-fluoro-[1,1’-biphenyl]-4-methanol.
Scientific Research Applications
3-Bromo-5-fluoro-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluoro-[1,1’-biphenyl]-4-amine
- 2-Bromo-5-fluoro-[1,1’-biphenyl]-4-carbaldehyde
- 3-Bromo-4-fluoro-[1,1’-biphenyl]-4-carbaldehyde
Uniqueness
3-Bromo-5-fluoro-[1,1’-biphenyl]-4-carbaldehyde is unique due to the specific positioning of the bromine and fluorine atoms, which significantly influence its chemical reactivity and physical properties. This compound’s unique structure makes it particularly useful in selective organic transformations and specialized applications in scientific research .
Properties
IUPAC Name |
2-bromo-6-fluoro-4-phenylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO/c14-12-6-10(7-13(15)11(12)8-16)9-4-2-1-3-5-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHQNXPRCDCGCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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